

Core Identification and Physicochemical Properties

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Compound of Interest

Compound Name: 3-Bromo-4-ethyl-5-fluoropyridine

Cat. No.: B1401445

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3-bromo-4-ethyl-5-fluoropyridine is a polysubstituted pyridine ring, a structural motif prevalent in medicinal chemistry. The presence of bromo, fluoro, and ethyl groups on the pyridine core suggests its utility as a versatile building block for creating complex molecules with tailored electronic and steric properties.

CAS Number: 1374655-69-2[1]

Table 1: Physicochemical Data

Property	Value	Source
Molecular Formula	C7H7BrFN	ChemicalBook[1], PubChemLite[2]
Molecular Weight	204.04 g/mol	ChemicalBook[1]
Monoisotopic Mass	202.9746 Da	PubChemLite[2]
SMILES	<chem>CCC1=C(C=NC=C1F)Br</chem>	PubChemLite[2]
InChI	InChI=1S/C7H7BrFN/c1-2-5-6(8)3-10-4-7(5)9/h3-4H,2H2,1H3	PubChemLite[2]
Predicted XlogP	2.4	PubChemLite[2]
Predicted Collision Cross Section (CCS)	[M+H] ⁺ : 131.6 Å ²	PubChemLite[2]

Note: Most properties beyond the basic formula and weight are computationally predicted due to the scarcity of experimental data for this specific molecule.

Synthesis Strategies: A Predictive Approach

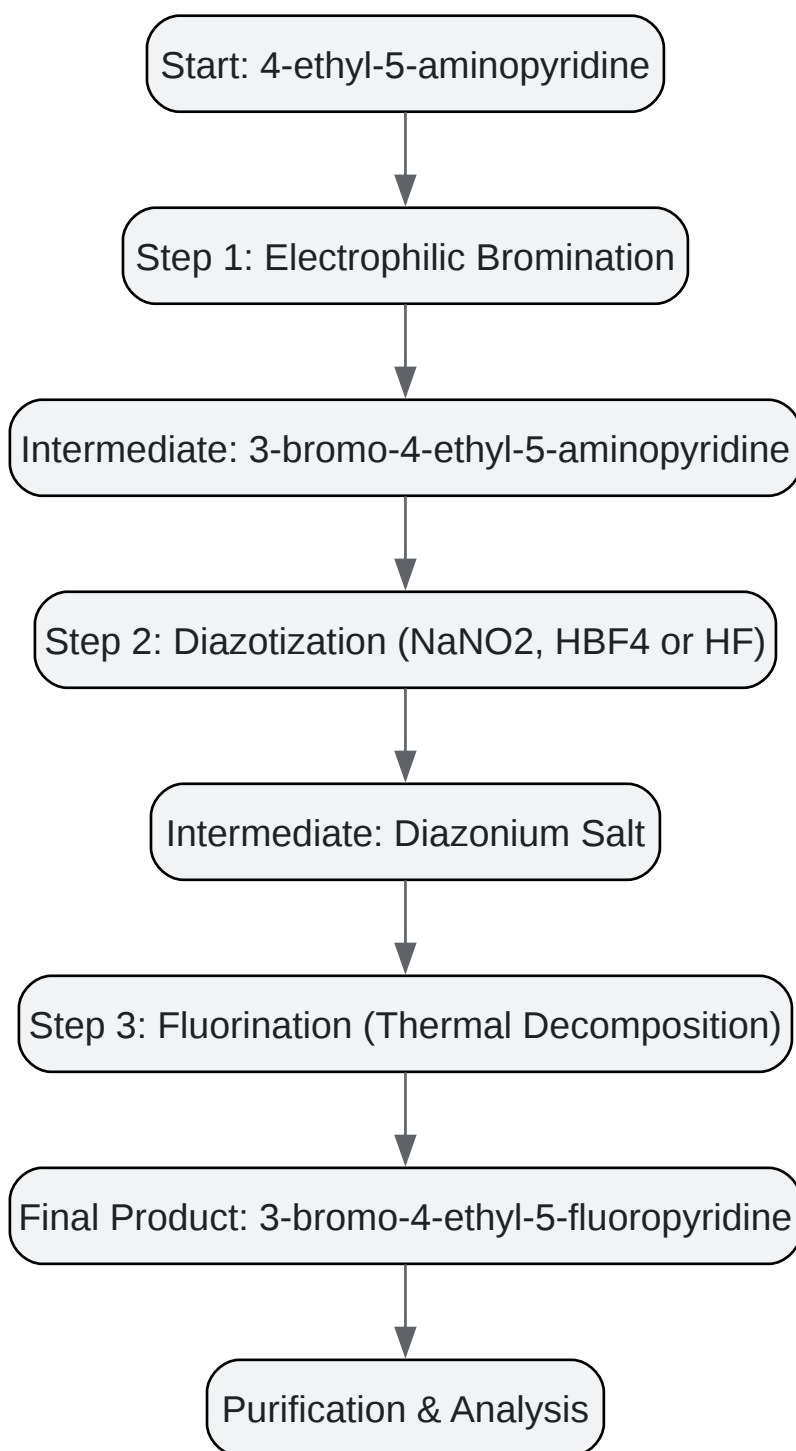
Direct, experimentally validated synthesis routes for **3-bromo-4-ethyl-5-fluoropyridine** are not widely published. However, a logical synthetic pathway can be constructed based on established methods for preparing similar fluorinated and brominated pyridines. The synthesis often involves a multi-step process starting from a more readily available pyridine derivative.

A plausible approach involves the fluorination of a corresponding aminopyridine via a modified Balz-Schiemann reaction or nucleophilic aromatic substitution (S_NAr) on an activated precursor, such as a nitropyridine.[\[3\]](#)[\[4\]](#)

Proposed Experimental Protocol: Multi-step Synthesis

- **Starting Material:** A suitable starting point could be a 4-ethyl-5-aminopyridine derivative.
- **Bromination:** Introduction of the bromine atom at the 3-position can be achieved using standard electrophilic brominating agents. The directing effects of the existing substituents will be critical.
- **Diazotization & Fluorination (Balz-Schiemann):** The amino group at the 5-position can be converted to a diazonium salt, followed by fluorination. A patent for preparing related fluoropyridine compounds describes dissolving the amino-bromo-picoline intermediate in anhydrous hydrogen fluoride, followed by the addition of sodium nitrite at low temperatures.[\[3\]](#)
- **Purification:** The final product would require purification, likely via column chromatography, followed by characterization using NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity.[\[5\]](#)

Diagram 1: Hypothetical Synthesis Workflow



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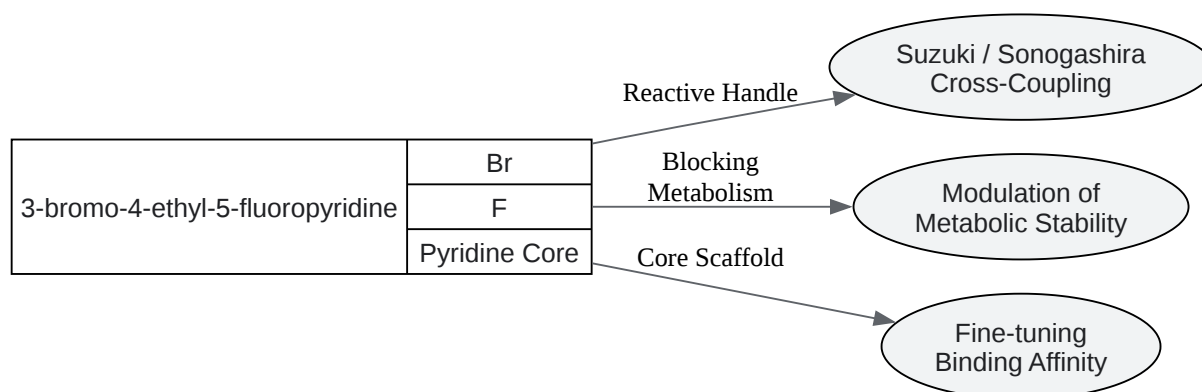
Caption: A plausible multi-step synthesis route for **3-bromo-4-ethyl-5-fluoropyridine**.

Applications in Drug Discovery & Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[6][7] The pyridine scaffold itself is a privileged structure in medicinal chemistry. Therefore, **3-bromo-4-ethyl-5-fluoropyridine** serves as a valuable building block.

- **Scaffold for Kinase Inhibitors:** Many small molecule kinase inhibitors feature a substituted pyridine core. The bromine atom at the 3-position provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further complexity and build out the molecule to target the specific binding pockets of kinases like FGFR1.[8]
- **Bioisosteric Replacement:** The fluoro- and ethyl- groups can modulate the electronic profile and lipophilicity of the molecule, allowing for fine-tuning of its pharmacokinetic and pharmacodynamic properties.
- **Fragment-Based Drug Design:** As a "fragment," this compound can be used in screening campaigns to identify initial hits that can be elaborated into more potent leads.

Diagram 2: Role in Medicinal Chemistry



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Caption: Key structural features and their applications in drug development.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for **3-bromo-4-ethyl-5-fluoropyridine**.

However, based on the known hazards of structurally related compounds like 3-bromo-5-fluoropyridine and other halogenated pyridines, the following precautions are mandated.[\[9\]](#)[\[10\]](#)

Table 2: Hazard Profile (Inferred)

Hazard Class	Description	Precautionary Statements
Acute Toxicity, Oral	Harmful if swallowed. [10]	P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. [10]
Skin Irritation	Causes skin irritation. [10]	P280: Wear protective gloves/protective clothing/eye protection. [10]
Serious Eye Damage	Causes serious eye damage. [9] [10]	P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [10]
Respiratory Irritation	May cause respiratory irritation. [9] [10]	P261: Avoid breathing dust/fumes/vapors. P271: Use only outdoors or in a well-ventilated area. [10]

Handling and Personal Protective Equipment (PPE):

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[\[9\]](#) Emergency eye wash and safety showers should be readily accessible.[\[9\]](#)
- Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[\[10\]](#)

- Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and appropriate protective clothing.[1]
- Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator. [11]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Keep away from strong oxidizing agents and strong acids.[11]

Conclusion

3-bromo-4-ethyl-5-fluoropyridine is a pyridine derivative with significant potential as a building block in the synthesis of novel pharmaceuticals and functional materials. While direct experimental data remains limited, its structural features—a reactive bromine handle, a metabolically robust fluorine atom, and a core pyridine scaffold—make it a compound of high interest. The synthetic strategies and safety protocols outlined in this guide, derived from established chemical principles and data from analogous compounds, provide a solid foundation for researchers to work with this molecule safely and effectively. Further research into its synthesis and reactivity is warranted to fully unlock its potential.

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